molecular formula C12H23N5O B2668041 4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1492345-60-4

4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2668041
CAS No.: 1492345-60-4
M. Wt: 253.35
InChI Key: BTSFHERSROJFLB-UHFFFAOYSA-N
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Description

4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an amino group, a diethylamino propyl chain, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

4-amino-N-[3-(diethylamino)propyl]-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O/c1-4-17(5-2)8-6-7-14-12(18)11-10(13)9-16(3)15-11/h9H,4-8,13H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSFHERSROJFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

    Attachment of the Diethylamino Propyl Chain: The diethylamino propyl chain can be attached through alkylation reactions, using diethylamine and a suitable alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The diethylamino propyl chain can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide
  • 4-Amino-N-[3-(diethylamino)propyl]benzamide
  • N-[3-(diethylamino)propyl]methacrylamide

Uniqueness

4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its pyrazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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